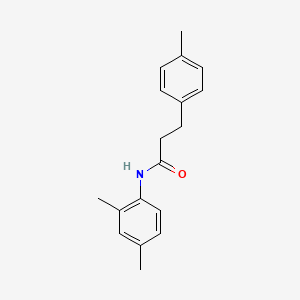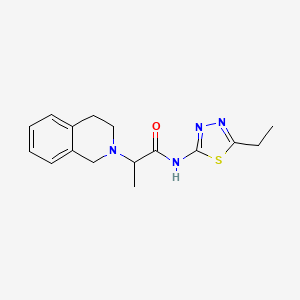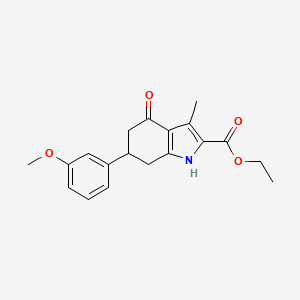
1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone
Vue d'ensemble
Description
1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone, also known as DMTDHE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of thienyl ketones and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone is based on its ability to react with ROS, particularly hydrogen peroxide (H2O2). 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone reacts with H2O2 to form a fluorescent product, which can be detected using fluorescence spectroscopy. The fluorescence intensity of the product is directly proportional to the concentration of H2O2. This mechanism has been extensively studied and validated in various in vitro and in vivo models.
Biochemical and Physiological Effects
1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone has been shown to have several biochemical and physiological effects. In addition to its ability to detect ROS, 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone has been shown to have antioxidant properties. 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone can scavenge free radicals and protect cells from oxidative stress. Furthermore, 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone is its high selectivity and sensitivity for H2O2 detection. 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone can detect H2O2 in the presence of other ROS, which is essential for accurate detection. Furthermore, 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone is relatively easy to synthesize and has a long shelf life. However, there are also limitations to the use of 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone in lab experiments. 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone is not suitable for the detection of other ROS, such as superoxide and nitric oxide. Furthermore, the use of 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone requires specialized equipment, such as fluorescence spectrometers.
Orientations Futures
There are several future directions for the use of 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone in scientific research. One potential application is the use of 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone in the detection of ROS in live animals. This would require the development of specialized imaging techniques that can detect the fluorescence signal in vivo. Another potential application is the use of 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone in the development of antioxidant therapies for various diseases. Finally, the development of new fluorescent probes based on the structure of 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone could lead to the discovery of new ROS detection methods.
Conclusion
In conclusion, 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone is a synthetic compound that has shown promising results in various scientific research applications. Its ability to detect hydrogen peroxide with high selectivity and sensitivity makes it a valuable tool in the study of ROS-related diseases. However, there are also limitations to the use of 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone, and further research is needed to explore its potential applications fully.
Applications De Recherche Scientifique
1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a critical role in various physiological and pathological processes. The detection of ROS is essential for understanding the underlying mechanisms of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
IUPAC Name |
1,2-bis(2,5-dimethylthiophen-3-yl)-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S2/c1-7-5-11(9(3)17-7)13(15)14(16)12-6-8(2)18-10(12)4/h5-6,13,15H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLURASZMUXCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C(=O)C2=C(SC(=C2)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4434275.png)
![1-benzyl-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4434284.png)

![3-(4-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4434298.png)

![1-(4-methoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4434309.png)

![2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4434324.png)

![4-[(2-methoxyethyl)thio]-2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434345.png)
![ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B4434353.png)

![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide](/img/structure/B4434364.png)
